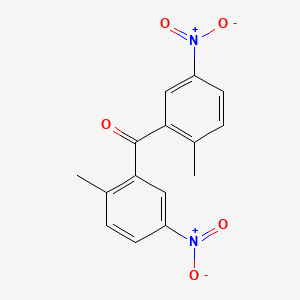
Bis(2-methyl-5-nitrophenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(2-methyl-5-nitrophenyl)methanone: is an organic compound characterized by the presence of two methyl and nitro-substituted phenyl groups attached to a central carbonyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-methyl-5-nitrophenyl)methanone typically involves the condensation of 2-methyl-5-nitrobenzaldehyde with a suitable reagent under controlled conditions. One common method involves the use of a base such as potassium carbonate in a solvent like toluene, followed by heating to facilitate the reaction .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography.
化学反応の分析
Types of Reactions: Bis(2-methyl-5-nitrophenyl)methanone can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methyl groups can participate in electrophilic substitution reactions, such as halogenation or nitration.
Oxidation: The compound can be oxidized to form quinones under specific conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Reduction: Formation of Bis(2-methyl-5-aminophenyl)methanone.
Substitution: Formation of halogenated derivatives.
Oxidation: Formation of quinone derivatives.
科学的研究の応用
Bis(2-methyl-5-nitrophenyl)methanone has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of Bis(2-methyl-5-nitrophenyl)methanone depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects .
類似化合物との比較
- 2-Amino-2′-chloro-5-nitrobenzophenone
- (2-Amino-5-nitrophenyl)(2-chlorophenyl)methanone
Comparison: Similar compounds may lack one or both of these substituents, leading to differences in their chemical behavior and biological activities .
特性
分子式 |
C15H12N2O5 |
|---|---|
分子量 |
300.27 g/mol |
IUPAC名 |
bis(2-methyl-5-nitrophenyl)methanone |
InChI |
InChI=1S/C15H12N2O5/c1-9-3-5-11(16(19)20)7-13(9)15(18)14-8-12(17(21)22)6-4-10(14)2/h3-8H,1-2H3 |
InChIキー |
LTECHUTXUHAREY-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



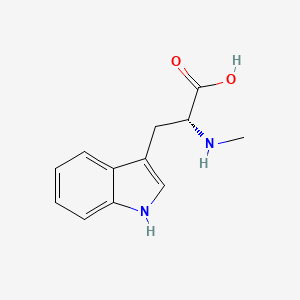

![2-(Aminomethyl)-6-[4,6-diamino-3-[4-amino-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol;sulfuric acid](/img/structure/B13409088.png)
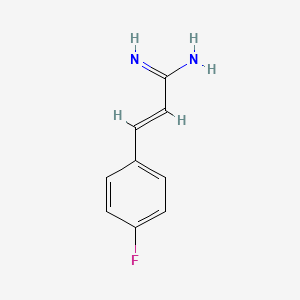
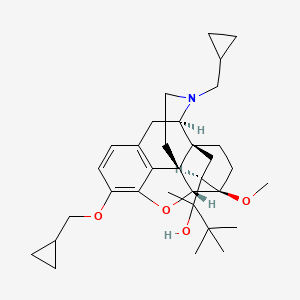
![7-Hydroxy-8-[[4'-[(4-methoxyphenyl)azo]-3,3'-dimethyl[1,1'-biphenyl]-4-yl]azo]-1,3-naphthalenedisulfonic Acid Disodium Salt (Technical Grade)](/img/structure/B13409102.png)
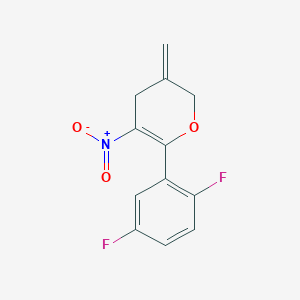

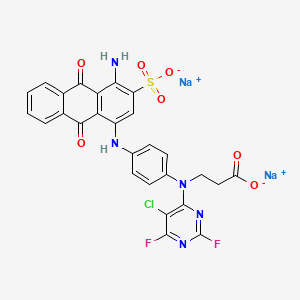

![7-Fluoro-8-(3-hydroxypiperidin-1-yl)-12-methyl-4-oxo-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxylic acid](/img/structure/B13409124.png)
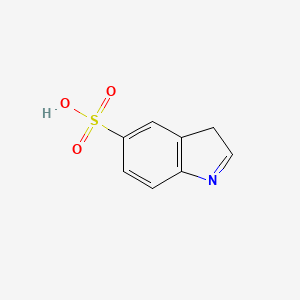
![2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-ylboronic acid](/img/structure/B13409147.png)
